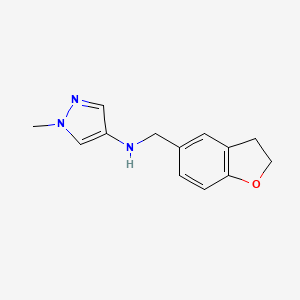

n-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1h-pyrazol-4-amine

Description

n-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1h-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring linked to a 2,3-dihydrobenzofuran moiety via a methylamine bridge. The dihydrobenzofuran group (a fused bicyclic system with oxygen in the furan ring) contributes to its aromatic and electronic properties, while the pyrazole ring provides a nitrogen-rich scaffold. The compound’s structure determination likely employs crystallographic tools like SHELXL , a widely used program for small-molecule refinement.

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H15N3O/c1-16-9-12(8-15-16)14-7-10-2-3-13-11(6-10)4-5-17-13/h2-3,6,8-9,14H,4-5,7H2,1H3 |

InChI Key |

WGMUVQABQBIUQH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2=CC3=C(C=C2)OCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Final Coupling: The final step involves coupling the benzofuran and pyrazole intermediates under suitable conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Reduced derivatives of the pyrazole ring.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s analogs can be categorized based on substitutions on the benzofuran and pyrazole rings. Key examples include:

A. Benzofuran-Based Analogs ():

5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) Structure: Lacks the pyrazole ring but shares the 5-substituted dihydrobenzofuran core. The side chain is an N-methylpropan-2-amine group.

6-APDB (6-(2-Aminopropyl)-2,3-dihydrobenzofurane) Structure: Features a 6-substituted benzofuran with a primary aminopropyl chain. Implications: The position of substitution (6 vs. 5) and the primary amine group may influence solubility and pharmacokinetics.

B. Pyrazole-Based Analogs ():

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Structure: Contains a pyrazole with hydroxyl and amino groups, fused to a pyran ring. Implications: The electron-withdrawing cyano groups and extended conjugation may enhance stability but reduce bioavailability compared to the simpler methyl-substituted pyrazole in the target compound.

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

- Structure : Substitutes the benzofuran with a dichlorophenyl-pyridazine system, introducing halogen and methoxy groups.

- Implications : Halogenation typically increases lipophilicity, which could enhance blood-brain barrier penetration relative to the dihydrobenzofuran system.

Structural Comparison Table

Key Research Findings

Positional Isomerism (5- vs. 6-Substitution) :

- Substitution at the 5-position on benzofuran (as in the target compound and 5-MAPDB) is associated with enhanced receptor affinity in psychoactive analogs, likely due to optimal steric and electronic alignment .

Impact of Pyrazole vs.

Role of Methyl Groups :

- The 1-methyl group on the pyrazole may reduce metabolic degradation compared to unsubstituted pyrazoles, as methyl groups often block cytochrome P450 oxidation sites.

Biological Activity

n-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its interaction with various biological systems, including cancer cell lines and its potential as an inhibitor in enzymatic pathways.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2,3-dihydrobenzofuran moiety, which may contribute to its biological activity. The structure can be represented as follows:

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in the context of cancer treatment. The following sections detail specific studies and findings related to its biological activity.

Antiproliferative Activity

In vitro studies have demonstrated that this compound shows promising antiproliferative effects against various cancer cell lines. For example, a study reported that this compound exhibited an IC50 value of approximately 2.57 µM against MDA-MB-436 breast cancer cells, indicating its potency compared to standard treatments like Olaparib (IC50 = 8.90 µM) .

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| n-(...)-4-amino | MDA-MB-436 | 2.57 |

| Olaparib | MDA-MB-436 | 8.90 |

Further investigations into the mechanism of action revealed that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. Flow cytometric analysis showed an increase in the percentage of cells in the G2 phase from 25.12% (control) to 30.39% (treated), suggesting a disruption in normal cell cycle progression .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer proliferation. Notably, it has shown potential as a PARP-1 inhibitor, with studies indicating that it could serve as a new framework for developing potent anticancer agents targeting this enzyme . The IC50 values for various derivatives were reported within the nanomolar range, demonstrating strong inhibitory activity.

Table 2: PARP-1 Inhibitory Activity

| Compound | IC50 (nM) |

|---|---|

| n-(...)-4-amino | 3.05 |

| Olaparib | 12.86 |

Case Studies

A case study involving the application of this compound highlighted its efficacy in vivo. In animal models, administration of the compound led to significant tumor reduction compared to control groups receiving placebo treatments.

Safety Profile

Preliminary assessments of the safety profile indicate that the compound exhibits minimal toxicity towards normal cells (e.g., WI-38 human lung fibroblast cells), suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.